4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride
Description
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[c][1,2,5]thiadiazole moiety, a thiazole ring, and a pyridine derivative
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-yl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S2.ClH/c1-9-3-2-6-16-14(9)18-15-17-13(8-21-15)10-4-5-11-12(7-10)20-22-19-11;/h2-8H,1H3,(H,16,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPIBHFPJPDQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[c][1,2,5]thiadiazole ring.
Thiazole ring formation: The thiazole ring is synthesized through a condensation reaction involving a thioamide and an α-haloketone.
Coupling with the pyridine derivative: The final step involves coupling the synthesized benzo[c][1,2,5]thiadiazole and thiazole intermediates with a 3-methylpyridine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, derivatives similar to 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride have been evaluated for their efficacy against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Effective |
| Aspergillus niger | Moderate |
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities through mechanisms that disrupt microbial cell walls or inhibit metabolic pathways .
Anticancer Properties
Thiadiazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that compounds like This compound can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or the modulation of signaling pathways associated with cell proliferation.
A notable study reported that thiadiazole derivatives inhibited the growth of various cancer cell lines, including:
| Cancer Cell Line | Inhibition Rate (%) |
|---|---|
| MCF-7 (Breast Cancer) | 70% |
| HeLa (Cervical Cancer) | 65% |
| A549 (Lung Cancer) | 75% |
These findings suggest a promising avenue for developing new anticancer agents based on this compound's structure .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole compounds have been explored in various preclinical studies. The compound under discussion has shown potential in reducing inflammation markers in vitro and in vivo. This effect is believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
A comparative analysis showed that similar thiadiazole derivatives significantly reduced inflammation in animal models:
| Model | Inflammation Reduction (%) |
|---|---|
| Carrageenan-Induced Paw Edema | 60% |
| Lipopolysaccharide-Induced Inflammation | 55% |
These results highlight the therapeutic potential of this compound for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it has been shown to inhibit activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: Another compound containing the benzo[c][1,2,5]thiadiazole moiety, used in materials science and organic electronics.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Compounds used as fluorophores and visible-light organophotocatalysts.
Uniqueness
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is a member of the thiadiazole and thiazole family of compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.84 g/mol. The structure features a benzo[c][1,2,5]thiadiazole moiety linked to a thiazole amine, which is critical for its biological activity.
Biological Activity Overview
The biological activities of thiadiazole and thiazole derivatives have been extensively studied. The following sections detail the specific activities associated with this compound.
Antimicrobial Activity
Numerous studies have demonstrated that compounds containing thiadiazole and thiazole rings exhibit significant antimicrobial properties:
- Mechanism of Action : The presence of the thiadiazole moiety enhances interaction with microbial enzymes, potentially disrupting their function and leading to cell death.
- Case Study : A study found that derivatives of 1,3,4-thiadiazole exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to 47.5 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Thiadiazole derivative A | 32.6 | S. aureus |
| Thiadiazole derivative B | 47.5 | E. coli |
Anticancer Activity
Thiadiazole derivatives have also shown promise in anticancer research:
- Mechanism : These compounds may induce apoptosis in cancer cells by modulating key signaling pathways.
- Research Findings : A recent study indicated that compounds similar to our target compound exhibited potent cytotoxic effects on various cancer cell lines, including breast and lung cancer cells . The study reported IC50 values in the low micromolar range.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound X | 5.0 | MCF-7 (Breast) |
| Compound Y | 3.5 | A549 (Lung) |
Anti-inflammatory Activity
Thiadiazoles are recognized for their anti-inflammatory properties:
Q & A
Basic: What are the common synthetic routes for preparing thiazole derivatives containing benzo[c][1,2,5]thiadiazole moieties?
Methodological Answer:
Thiazole derivatives with benzo[c][1,2,5]thiadiazole groups are typically synthesized via cyclization reactions. For example, reacting amines with aryl isothiocyanates forms thiourea intermediates, which are cyclized under acidic conditions to yield oxadiazinane or triazinane derivatives (e.g., using HCl or H₂SO₄ as catalysts) . Key steps include:
- Thiourea Formation: Reaction of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous THF.
- Cyclization: Acid-mediated cyclization (e.g., HCl in ethanol) to form 1,3,5-oxadiazinane-4-thiones. Alternative routes involve amine-mediated cyclization for triazinane derivatives .
Characterization: NMR (¹H/¹³C), HRMS, and X-ray crystallography validate regioselectivity and purity .
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and proton environments. For example, aromatic protons in benzo[c][1,2,5]thiadiazole appear as distinct doublets due to electron-withdrawing effects .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds in thiazole-amine derivatives) .
Advanced: How can regioselectivity challenges in thiazole synthesis be addressed during reaction optimization?
Methodological Answer:
Regioselectivity issues arise in cyclization steps due to competing pathways. Strategies include:
- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions for benzo[c][1,2,5]thiadiazole incorporation .
- Temperature Control: Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (80–100°C) promote thermodynamic stabilization of desired isomers .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclocondensation .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Systematic Substitution: Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups on the pyridine or thiadiazole rings to assess potency variations .
- Bioassays: Use enzyme inhibition assays (e.g., PFOR enzyme inhibition for antimicrobial activity) or cytotoxicity screens (MTT assays for anticancer potential) .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like kinases or DNA topoisomerases .
Advanced: How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Protocols: Replicate assays under identical conditions (pH, temperature, cell lines) .
- Purity Validation: Use HPLC (>95% purity) and elemental analysis to exclude confounding impurities .
- Crystallographic Validation: Confirm active conformations via X-ray structures to rule out polymorphic effects .
Advanced: What mechanistic insights can be gained from studying hydrogen-bonding interactions in crystalline derivatives?
Methodological Answer:
- Intermolecular Interactions: Hydrogen bonds (e.g., N–H⋯N, C–H⋯O) stabilize dimeric or helical packing, influencing solubility and bioavailability .
- Enzyme Inhibition: Crystallography reveals how amide anions in thiazole derivatives bind to enzyme active sites (e.g., PFOR inhibition via N–H⋯F interactions) .
Methodology: Single-crystal X-ray diffraction (296 K, R-factor <0.05) coupled with Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
